Cas no 1820579-90-5 ((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

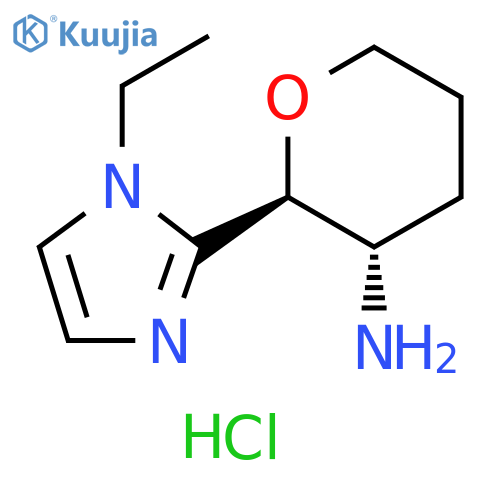

1820579-90-5 structure

商品名:(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-3-amine, 2-(1-ethyl-1H-imidazol-2-yl)tetrahydro-, hydrochloride (1:2), (2S,3S)-

- (2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride

-

- インチ: 1S/C10H17N3O.ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;/h5-6,8-9H,2-4,7,11H2,1H3;1H/t8-,9-;/m0./s1

- InChIKey: LCGCBWFZLVKVFC-OZZZDHQUSA-N

- ほほえんだ: C(N1C=CN=C1[C@H]1OCCC[C@@H]1N)C.Cl

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11217-1-100MG |

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride |

1820579-90-5 | 95% | 100MG |

¥ 1,029.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11217-1-250MG |

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride |

1820579-90-5 | 95% | 250MG |

¥ 1,650.00 | 2023-04-14 | |

| Enamine | EN300-184389-0.1g |

(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans |

1820579-90-5 | 0.1g |

$326.0 | 2023-09-19 | ||

| Enamine | EN300-184389-10.0g |

(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans |

1820579-90-5 | 10g |

$4052.0 | 2023-06-08 | ||

| Enamine | EN300-184389-0.05g |

(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans |

1820579-90-5 | 0.05g |

$218.0 | 2023-09-19 | ||

| Enamine | EN300-184389-0.5g |

(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans |

1820579-90-5 | 0.5g |

$735.0 | 2023-09-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11217-1-1G |

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride |

1820579-90-5 | 95% | 1g |

¥ 4,118.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11217-1-5G |

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride |

1820579-90-5 | 95% | 5g |

¥ 12,355.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11217-1-10G |

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride |

1820579-90-5 | 95% | 10g |

¥ 20,592.00 | 2023-04-14 | |

| Enamine | EN300-184389-0.25g |

(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans |

1820579-90-5 | 0.25g |

$466.0 | 2023-09-19 |

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1820579-90-5 ((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量